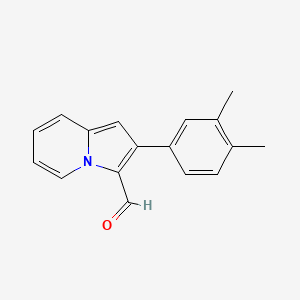

2-(3,4-Dimethylphenyl)indolizine-3-carbaldehyde

Description

2-(3,4-Dimethylphenyl)indolizine-3-carbaldehyde is a bicyclic aromatic compound featuring an indolizine core (a fused six- and five-membered ring system with a bridgehead nitrogen) substituted at position 2 with a 3,4-dimethylphenyl group and at position 3 with a carbaldehyde functional group. The 3,4-dimethylphenyl substituent enhances lipophilicity, which may influence solubility and membrane permeability in biological systems.

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)indolizine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-12-6-7-14(9-13(12)2)16-10-15-5-3-4-8-18(15)17(16)11-19/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVFSGFTLQGSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201234068 | |

| Record name | 2-(3,4-Dimethylphenyl)-3-indolizinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558471-20-8 | |

| Record name | 2-(3,4-Dimethylphenyl)-3-indolizinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558471-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dimethylphenyl)-3-indolizinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(3,4-Dimethylphenyl)indolizine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with pyridine derivatives under specific conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the indolizine ring. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent yield and purity.

Chemical Reactions Analysis

2-(3,4-Dimethylphenyl)indolizine-3-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The indolizine ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 2-(3,4-Dimethylphenyl)indolizine-3-carbaldehyde (CAS No. 558471-20-8) is a member of the indolizine family, which has garnered attention in various scientific research applications due to its unique structural properties. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, making it valuable in creating complex organic molecules.

Research has indicated that indolizine derivatives exhibit significant biological activities, including:

- Antitumor Activity: Studies have shown that compounds similar to this compound demonstrate cytotoxic effects against cancer cell lines.

- Antimicrobial Properties: Some derivatives have been tested for their efficacy against bacterial strains, showing promising results.

Pharmaceutical Applications

The compound has potential applications in drug development due to its structural features that can interact with biological targets. It may serve as a lead compound for the design of new pharmaceuticals targeting various diseases.

Material Science

Indolizine derivatives are being explored for their properties in material science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). Their electronic properties make them suitable for applications in optoelectronics.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of a series of indolizine derivatives, including this compound. The results indicated that the compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various indolizine compounds, researchers found that this compound demonstrated effective inhibition against several pathogenic bacteria. The mechanism of action was attributed to disruption of bacterial cell membranes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)indolizine-3-carbaldehyde involves its interaction with specific molecular targets. The indolizine ring system can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein structure and function . These interactions can affect various cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural Differences :

- Core : Indole (benzopyrrole) vs. indolizine (bridged bicyclic system). Indole contains a single nitrogen in the five-membered ring, while indolizine has a bridgehead nitrogen, altering electronic distribution and π-orbital overlap.

- Substituents : The target compound’s 3,4-dimethylphenyl group contrasts with substituents like chloro, nitro, and methyl groups in indole derivatives (e.g., compounds 2a–2f).

Property Implications :

Table 1: Comparison with Indole-3-carboxaldehyde Derivatives

Metcaraphen Hydrochloride ()

Structural Differences :

- Core: Cyclopentane (non-aromatic) vs. indolizine (aromatic).

- Functional Groups: Metcaraphen contains an ester and a tertiary amine (diethylaminoethyl), whereas the target has a carbaldehyde.

Property Implications :

- Solubility : Metcaraphen’s ionizable amine enhances water solubility at physiological pH, while the target’s carbaldehyde relies on polar interactions.

- Bioactivity : The ester group in Metcaraphen may undergo hydrolysis in vivo, whereas the carbaldehyde in the target could form stable adducts with biological nucleophiles .

2-(3,4-Difluorophenyl)-7-Methylimidazo[1,2-a]pyridine-3-Carbaldehyde ()

Structural Differences :

- Core : Imidazo[1,2-a]pyridine (two nitrogens) vs. indolizine (one nitrogen).

- Substituents : Difluorophenyl (electron-withdrawing) vs. dimethylphenyl (electron-donating).

Property Implications :

Table 2: Substituent and Core Comparison

Caffeic Acid Derivatives ()

Functional Group Comparison :

- Caffeic acid (3,4-dihydroxycinnamic acid) contains carboxylic acid and catechol groups, conferring high polarity and antioxidant activity.

- The target’s carbaldehyde and dimethylphenyl group prioritize lipophilicity, suggesting divergent applications (e.g., membrane-permeable pharmaceuticals vs. antioxidants) .

Research Findings and Implications

- Pharmacological Potential: The carbaldehyde group may enable covalent interactions with enzymes or receptors, differing from Metcaraphen’s ester-based prodrug design .

Biological Activity

2-(3,4-Dimethylphenyl)indolizine-3-carbaldehyde is a synthetic compound that belongs to the indolizine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure features an indolizine ring system with a 3,4-dimethylphenyl substituent and an aldehyde functional group. This unique configuration contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as:

- Antifungal Agent : The compound has shown efficacy against several fungal strains, making it a candidate for antifungal therapies .

- Antiparasitic Activity : Preliminary studies indicate potential activity against parasites such as Leishmania species.

- Antioxidant Properties : The compound exhibits antioxidant effects, which may contribute to its protective roles in cellular models.

The mechanisms through which this compound exerts its effects are still under investigation. However, some proposed pathways include:

- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes critical for pathogen survival.

- Modulation of Cellular Signaling Pathways : The compound may influence pathways related to oxidative stress and inflammation.

Antifungal Activity

A study exploring the antifungal properties of indolizine derivatives highlighted the effectiveness of this compound against various fungal pathogens. The compound demonstrated significant inhibition of fungal growth in vitro, suggesting its utility in treating fungal infections .

Antiparasitic Effects

Research focusing on antiparasitic activity revealed that this compound exhibited moderate activity against Leishmania braziliensis amastigotes. The lethal concentration (LC50) was determined to be effective at low micromolar concentrations, indicating its potential as a therapeutic agent against leishmaniasis.

Antioxidant Activity

In cellular assays, this compound showed protective effects against oxidative stress-induced cytotoxicity. This suggests a mechanism where the compound mitigates damage from reactive oxygen species (ROS), which is crucial in various pathological conditions.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Dimethylphenyl)indolizine-3-carbaldehyde?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation , where an indolizine derivative reacts with a substituted benzaldehyde under alkaline conditions. For example:

- Use ethanol as the solvent and 10% NaOH as the catalyst.

- Stir the reaction mixture at room temperature for 48 hours to ensure complete aldol addition.

- Acidify the product with 10% HCl to precipitate the carbaldehyde derivative, followed by recrystallization for purification .

- Key Variables : Reaction time, solvent polarity, and substituent steric effects (e.g., 3,4-dimethylphenyl groups) influence yield. Compare with analogous indolizine syntheses .

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent-induced shifts. The aldehyde proton typically appears at δ 9.8–10.2 ppm , while the indolizine protons resonate between δ 6.5–8.5 ppm .

- IR Spectroscopy : Confirm the aldehyde group via a strong C=O stretch at ~1700 cm⁻¹ and aromatic C-H stretches near 3000–3100 cm⁻¹ .

- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer :

- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group.

- Avoid prolonged exposure to moisture, which may hydrolyze the aldehyde to carboxylic acid.

- Use glove boxes or sealed reaction vessels for air-sensitive reactions, as seen in analogous indole-carbaldehyde handling .

Advanced Research Questions

Q. How can the aldehyde group be functionalized for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Reductive Amination : React with primary amines (e.g., methylamine) in the presence of NaBH₃CN to form secondary amines .

- Oxidation : Use KMnO₄ or Ag₂O to convert the aldehyde to a carboxylic acid for polarity modulation .

- Hydrazone Formation : Condense with hydrazines to generate hydrazone derivatives for bioactivity screening .

Q. How to resolve contradictory spectral data arising from solvent or substituent effects?

- Methodological Answer :

- Solvent Standardization : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) for consistent NMR referencing.

- 2D NMR Techniques : Employ COSY and HSQC to resolve overlapping proton signals caused by aromatic substituents .

- DFT Calculations : Compare experimental IR/NMR data with computational predictions (e.g., Gaussian09) to validate assignments .

Q. What experimental designs are suitable for evaluating biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- In Vitro Assays : Use acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition protocols with Ellman’s reagent.

- Prepare compound dilutions (1 nM–100 µM) in phosphate buffer (pH 8.0).

- Monitor absorbance at 412 nm to quantify thiocholine production .

- Control Experiments : Include donepezil as a positive control and DMSO as a solvent control to validate assay conditions.

Q. How can substituent effects on reactivity be systematically analyzed?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-donating (e.g., –OCH₃) or electron-withdrawing (e.g., –NO₂) groups at the phenyl ring.

- Kinetic Studies : Monitor reaction rates (e.g., via HPLC) to correlate substituent electronic properties with aldol condensation efficiency .

- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.